Quinolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among these, 4,7-Dimethylquinolin-2(1h)-one and its derivatives have been explored for their potential therapeutic applications. These compounds have been found to exhibit a range of biological activities, including antiplatelet, anticancer, and anti-inflammatory effects. The studies on these compounds have led to the synthesis of various analogs with improved efficacy and selectivity for their targets.
One of the main synthetic routes for 4,7-dimethylquinolin-2(1H)-one and its derivatives involves the reaction of m-cresol with ethyl acetoacetate in the presence of a strong acid like concentrated sulfuric acid. [] This reaction initially forms 4,7-dimethylcoumarin (I). Subsequent nitration of (I) using nitric acid and sulfuric acid produces two isomers: 4,7-dimethyl-6-nitrocumarin (II) and 4,7-dimethyl-8-nitrocumarin (III). [] Further treatment of isomer (II) with hydrazine hydrate yields 1-amino-4,7-dimethyl-6-nitroquinoline-2(1H)-one (IV), a versatile intermediate for synthesizing various derivatives. []
4,7-Dimethylquinolin-2(1H)-one, specifically its derivative 1-amino-4,7-dimethyl-6-nitroquinolin-2(1H)-one (IV), serves as a versatile intermediate for synthesizing diverse compounds. [] One common reaction involves the condensation of (IV) with aldehydic azo compounds (V-VII) via Schiff base reaction, yielding compounds (VIII-X). [] These azo compounds are prepared by reacting different aromatic amines with salicylaldehyde. [] Furthermore, (IV) can be converted to a diazonium salt, which can then be coupled with salicylaldehyde to produce compound (XI) or with ethyl acetoacetate to produce compound (XII). []
The anticancer potential of quinolinone derivatives has been a focal point of research. Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and shown to possess selective cytotoxicity against cancer cells, with some compounds inhibiting cell migration, which is a critical step in cancer metastasis2. These findings suggest that quinolinone derivatives could serve as a starting point for the development of new anticancer drugs.
Quinolinone derivatives have also been explored for their antiplatelet and antithrombotic properties. The dual inhibition of thromboxane A2 synthase and cAMP PDE by certain 3,4-dihydroquinolin-2(1H)-ones has been shown to enhance antiaggregatory and antithrombotic actions, which could be beneficial in the prevention of thrombotic diseases1. Moreover, the development of N-arylpiperazine derivatives of quinolinone as alpha 2B-adrenergic receptor antagonists presents an alternative approach to antiplatelet therapy, potentially overcoming resistance to existing treatments3.
Some quinolinone derivatives have demonstrated the ability to penetrate the blood-brain barrier, which is a significant challenge in the development of drugs for central nervous system disorders. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer with high blood-brain barrier penetration, showing efficacy in breast cancer and other mouse xenograft models4. This property is particularly important for the treatment of brain tumors and other neurological conditions.
The mechanism of action of quinolinone derivatives is multifaceted, often involving the inhibition of key enzymes or receptors. For instance, certain 3,4-dihydroquinolin-2(1H)-ones have been designed to simultaneously inhibit thromboxane A2 synthase and cAMP phosphodiesterase (PDE) in human blood platelets, which can lead to antiaggregatory and antithrombotic effects1. These compounds have shown promise in both in vitro and in vivo studies, with some demonstrating oral bioavailability and effective protection against thrombotic events in animal models1. Similarly, novel derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, with several compounds showing selective inhibition of cancer cell migration and viability2. Additionally, N-arylpiperazine derivatives of quinolinone have been investigated as potential antiplatelet agents by targeting alpha 2B-adrenergic receptors, offering an alternative mechanism of action to traditional antiplatelet drugs3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: